Cas no 893761-52-9 (N-Isopropylindoline-5-sulfonamide)
N-Isopropylindoline-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-isopropylindoline-5-sulfonamide
- BC4171393
- N-isopropyl-2,3-dihydro-1H-indole-5-sulfonamide
- 1H-indole-5-sulfonamide, 2,3-dihydro-N-(1-methylethyl)-
- 1h-indole-5-sulfonamide,2,3-dihydro-n-(1-methylethyl)-
- N-Isopropylindoline-5-sulfonamide
-
- MDL: MFCD08337792
- Inchi: 1S/C11H16N2O2S/c1-8(2)13-16(14,15)10-3-4-11-9(7-10)5-6-12-11/h3-4,7-8,12-13H,5-6H2,1-2H3
- InChI Key: ONUHLUIFQWENSJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)CCN2)(NC(C)C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 334
- XLogP3: 2
- Topological Polar Surface Area: 66.6
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 406.2±55.0 °C at 760 mmHg
- Flash Point: 199.4±31.5 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
N-Isopropylindoline-5-sulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Isopropylindoline-5-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 064332-500mg |
N-Isopropylindoline-5-sulfonamide |
893761-52-9 | 500mg |
$315.00 | 2023-09-09 | ||
| Chemenu | CM256689-1g |
N-Isopropylindoline-5-sulfonamide |
893761-52-9 | 95%+ | 1g |
$302 | 2021-08-04 | |
| Chemenu | CM256689-5g |
N-Isopropylindoline-5-sulfonamide |
893761-52-9 | 95%+ | 5g |
$853 | 2021-08-04 | |
| TRC | N247620-100mg |
N-Isopropylindoline-5-sulfonamide |
893761-52-9 | 100mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N247620-250mg |
N-Isopropylindoline-5-sulfonamide |
893761-52-9 | 250mg |
$ 380.00 | 2022-06-03 | ||
| TRC | N247620-500mg |
N-Isopropylindoline-5-sulfonamide |
893761-52-9 | 500mg |
$ 600.00 | 2022-06-03 | ||
| Chemenu | CM256689-1g |
N-Isopropylindoline-5-sulfonamide |
893761-52-9 | 95%+ | 1g |
$321 | 2023-03-05 | |
| abcr | AB408933-500 mg |
N-Isopropylindoline-5-sulfonamide |
893761-52-9 | 500MG |
€313.80 | 2023-02-20 | ||
| abcr | AB408933-1 g |
N-Isopropylindoline-5-sulfonamide |
893761-52-9 | 1g |
€406.00 | 2023-06-17 | ||
| abcr | AB408933-5 g |
N-Isopropylindoline-5-sulfonamide |
893761-52-9 | 5g |
€1074.00 | 2023-06-17 |
N-Isopropylindoline-5-sulfonamide Suppliers
N-Isopropylindoline-5-sulfonamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on N-Isopropylindoline-5-sulfonamide
N-Isopropylindoline-5-sulfonamide: A Comprehensive Overview
The compound with CAS No. 893761-52-9, commonly referred to as N-Isopropylindoline-5-sulfonamide, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the details of its structure, synthesis, properties, and recent advancements in its utilization.
N-Isopropylindoline-5-sulfonamide is a derivative of indoline, a heterocyclic compound with a six-membered ring containing one nitrogen atom. The indoline skeleton is a versatile framework that has been extensively studied for its role in drug discovery and material science. The substitution at the 5-position of the indoline ring with a sulfonamide group introduces unique electronic and steric properties, making this compound highly functional. The isopropyl group attached to the nitrogen further enhances its chemical reactivity and stability.
Recent studies have highlighted the importance of N-Isopropylindoline-5-sulfonamide in medicinal chemistry. Researchers have explored its potential as a lead compound for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. The sulfonamide group is known to exhibit strong hydrogen bonding capabilities, which are crucial for drug-receptor interactions. This property makes N-Isopropylindoline-5-sulfonamide an attractive candidate for designing bioactive molecules with high affinity and selectivity.
In terms of synthesis, N-Isopropylindoline-5-sulfonamide can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of indoline derivatives with sulfonyl chlorides in the presence of a base. The choice of solvent and reaction conditions plays a critical role in determining the yield and purity of the final product. Recent advancements in catalytic techniques have further streamlined the synthesis process, making it more efficient and scalable.
The physical and chemical properties of N-Isopropylindoline-5-sulfonamide are well-documented. It exhibits good solubility in polar solvents due to the presence of the sulfonamide group, which enhances its hydrophilicity. Its melting point and boiling point are within ranges suitable for various applications, including pharmaceutical formulations and material synthesis. Additionally, the compound demonstrates stability under moderate thermal and oxidative conditions, making it suitable for long-term storage and use in industrial settings.
One of the most promising applications of N-Isopropylindoline-5-sulfonamide lies in its use as an intermediate in organic synthesis. Its ability to undergo various transformations, such as alkylation, acylation, and cross-coupling reactions, makes it a valuable building block for constructing complex molecular architectures. Recent research has focused on leveraging these properties to develop novel materials with tailored functionalities for electronics, optics, and biotechnology.
Moreover, N-Isopropylindoline-5-sulfonamide has shown potential in catalysis. Its ability to act as a ligand or catalyst precursor has been explored in transition metal-catalyzed reactions. For instance, it has been used to facilitate enantioselective alkylations and couplings, which are critical steps in drug discovery and fine chemical synthesis. These findings underscore its versatility as both a reagent and a catalyst.
In conclusion, N-Isopropylindoline-5-sulfonamide (CAS No. 893761-52-9) is a multifaceted compound with significant implications across diverse fields of chemistry. Its unique structure, coupled with advanced synthetic methodologies and functional properties, positions it as a key player in modern chemical research and industry. As ongoing studies continue to uncover new applications and optimizations for this compound, its role in shaping future innovations is likely to grow even further.
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